molecular formula C17H16ClNO4 B14491378 3-(4-((3-Chlorophenyl)methoxy)phenyl)-5-(hydroxymethyl)-2-oxazolidinone CAS No. 64590-28-9

3-(4-((3-Chlorophenyl)methoxy)phenyl)-5-(hydroxymethyl)-2-oxazolidinone

Cat. No.: B14491378
CAS No.: 64590-28-9
M. Wt: 333.8 g/mol
InChI Key: PFINJTNHNFCVOD-UHFFFAOYSA-N
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Description

3-(4-((3-Chlorophenyl)methoxy)phenyl)-5-(hydroxymethyl)-2-oxazolidinone is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorophenyl group, a methoxyphenyl group, and an oxazolidinone ring. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-((3-Chlorophenyl)methoxy)phenyl)-5-(hydroxymethyl)-2-oxazolidinone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Chlorophenyl Intermediate: The synthesis begins with the chlorination of a phenyl ring to introduce the chlorine atom at the desired position.

    Methoxylation: The chlorophenyl intermediate is then reacted with a methoxy group to form the methoxyphenyl derivative.

    Oxazolidinone Ring Formation: The methoxyphenyl derivative undergoes cyclization with an appropriate reagent to form the oxazolidinone ring.

    Hydroxymethylation: Finally, the hydroxymethyl group is introduced to complete the synthesis of the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-((3-Chlorophenyl)methoxy)phenyl)-5-(hydroxymethyl)-2-oxazolidinone can undergo various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The oxazolidinone ring can be reduced under specific conditions to form a more saturated ring structure.

    Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or thiourea.

Major Products

    Oxidation: Carboxylic acid derivatives.

    Reduction: Saturated oxazolidinone derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-((3-Chlorophenyl)methoxy)phenyl)-5-(hydroxymethyl)-2-oxazolidinone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-((3-Chlorophenyl)methoxy)phenyl)-5-(hydroxymethyl)-2-oxazolidinone involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde: Shares similar functional groups but differs in the core ring structure.

    Phenylboronic pinacol esters: Similar in terms of functional group diversity but differ in stability and reactivity.

Uniqueness

3-(4-((3-Chlorophenyl)methoxy)phenyl)-5-(hydroxymethyl)-2-oxazolidinone stands out due to its unique combination of functional groups and the presence of the oxazolidinone ring, which imparts distinct chemical and biological properties.

Properties

CAS No.

64590-28-9

Molecular Formula

C17H16ClNO4

Molecular Weight

333.8 g/mol

IUPAC Name

3-[4-[(3-chlorophenyl)methoxy]phenyl]-5-(hydroxymethyl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C17H16ClNO4/c18-13-3-1-2-12(8-13)11-22-15-6-4-14(5-7-15)19-9-16(10-20)23-17(19)21/h1-8,16,20H,9-11H2

InChI Key

PFINJTNHNFCVOD-UHFFFAOYSA-N

Canonical SMILES

C1C(OC(=O)N1C2=CC=C(C=C2)OCC3=CC(=CC=C3)Cl)CO

Origin of Product

United States

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